![molecular formula C11H16N4 B5805955 [2-(Benzimidazol-2-ylamino)ethyl]dimethylamine](/img/structure/B5805955.png)
[2-(Benzimidazol-2-ylamino)ethyl]dimethylamine
Overview
Description
[2-(Benzimidazol-2-ylamino)ethyl]dimethylamine is a chemical compound that features a benzimidazole ring attached to an ethyl chain, which is further connected to a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzimidazol-2-ylamino)ethyl]dimethylamine typically involves the reaction of benzimidazole with ethylenediamine, followed by the introduction of dimethylamine. The reaction conditions often require a solvent such as methanol or ethanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
[2-(Benzimidazol-2-ylamino)ethyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
Chemistry
In chemistry, [2-(Benzimidazol-2-ylamino)ethyl]dimethylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used in various biochemical assays and as potential therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specialized properties. Its ability to form stable complexes with metals makes it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of [2-(Benzimidazol-2-ylamino)ethyl]dimethylamine involves its interaction with specific molecular targets. In biological systems, it may bind to metal ions, forming coordination complexes that can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure without the ethyl and dimethylamine groups.
2-(Benzimidazol-2-yl)ethylamine: Lacks the dimethylamine group.
N,N-Dimethylbenzimidazole: Contains the dimethylamine group but lacks the ethyl chain.
Uniqueness
The uniqueness of [2-(Benzimidazol-2-ylamino)ethyl]dimethylamine lies in its combined structural features, which allow for versatile applications in various fields. Its ability to form stable complexes with metals and its potential pharmacological properties make it a compound of significant interest.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-15(2)8-7-12-11-13-9-5-3-4-6-10(9)14-11/h3-6H,7-8H2,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYNSNHVPQOUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
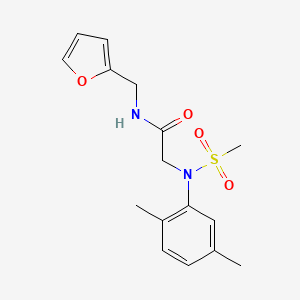
![3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5805887.png)
![6-ethyl-5-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5805898.png)
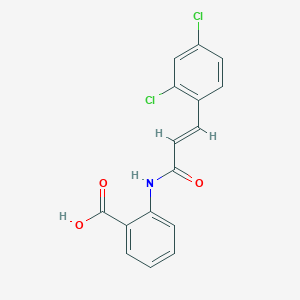
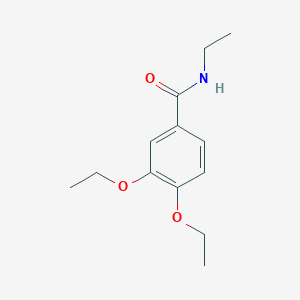
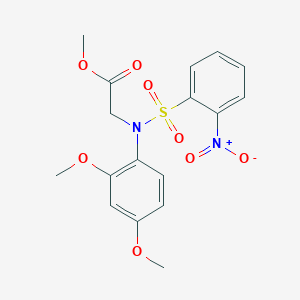

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5805939.png)
![4-[(2-chlorophenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione](/img/structure/B5805943.png)
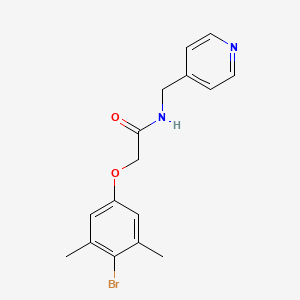
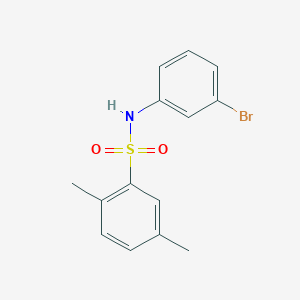
![[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-cyclopropylmethanone](/img/structure/B5805983.png)
![methyl N-[(3,4-dimethoxybenzoyl)amino]carbamate](/img/structure/B5805987.png)
![4-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B5805989.png)
